molecular formula C12H17NOS B12111541 4-Pentoxybenzenecarbothioamide

4-Pentoxybenzenecarbothioamide

Cat. No.: B12111541
M. Wt: 223.34 g/mol
InChI Key: VHPCMDYUMULWRN-UHFFFAOYSA-N
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Description

4-Pentoxybenzenecarbothioamide is an organic compound characterized by the presence of a pentoxy group attached to a benzenecarbothioamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentoxybenzenecarbothioamide typically involves the reaction of 4-pentoxybenzoyl chloride with ammonium thiocyanate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 4-Pentoxybenzenecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration and halogens (chlorine, bromine) for halogenation are employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro and halogenated derivatives of this compound.

Scientific Research Applications

4-Pentoxybenzenecarbothioamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Pentoxybenzenecarbothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

    4-Methoxybenzenecarbothioamide: Similar structure but with a methoxy group instead of a pentoxy group.

    4-Ethoxybenzenecarbothioamide: Contains an ethoxy group instead of a pentoxy group.

    4-Butoxybenzenecarbothioamide: Features a butoxy group in place of the pentoxy group.

Uniqueness: 4-Pentoxybenzenecarbothioamide is unique due to the presence of the pentoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

4-pentoxybenzenecarbothioamide

InChI

InChI=1S/C12H17NOS/c1-2-3-4-9-14-11-7-5-10(6-8-11)12(13)15/h5-8H,2-4,9H2,1H3,(H2,13,15)

InChI Key

VHPCMDYUMULWRN-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=S)N

Origin of Product

United States

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